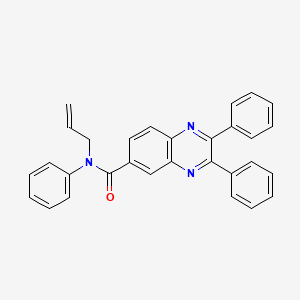

N,2,3-triphenyl-N-(prop-2-en-1-yl)quinoxaline-6-carboxamide

Descripción

N,2,3-trifenil-N-(prop-2-en-1-il)quinoxalina-6-carboxamida es un compuesto orgánico complejo caracterizado por su núcleo de quinoxalina, sustituido con grupos fenilo y un grupo prop-2-en-1-il.

Propiedades

Fórmula molecular |

C30H23N3O |

|---|---|

Peso molecular |

441.5 g/mol |

Nombre IUPAC |

N,2,3-triphenyl-N-prop-2-enylquinoxaline-6-carboxamide |

InChI |

InChI=1S/C30H23N3O/c1-2-20-33(25-16-10-5-11-17-25)30(34)24-18-19-26-27(21-24)32-29(23-14-8-4-9-15-23)28(31-26)22-12-6-3-7-13-22/h2-19,21H,1,20H2 |

Clave InChI |

GYEQHYOKYJAKJX-UHFFFAOYSA-N |

SMILES canónico |

C=CCN(C1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de N,2,3-trifenil-N-(prop-2-en-1-il)quinoxalina-6-carboxamida típicamente implica reacciones orgánicas de múltiples pasos. Un método común comienza con la preparación del núcleo de quinoxalina, que puede sintetizarse mediante la condensación de o-fenilendiamina con una dicetona como la benzilo. La quinoxalina resultante se somete luego a una funcionalización adicional.

-

Formación del Núcleo de Quinoxalina

Reactivos: o-fenilendiamina y benzilo.

Condiciones: Reflujo en etanol o ácido acético.

Producto: Quinoxalina.

-

Sustitución de Fenilo

Reactivos: Quinoxalina y ácido fenilborónico.

Condiciones: Reacción de acoplamiento de Suzuki catalizada por paladio.

Producto: 2,3,6-trifenilquinoxalina.

-

Amidación

Reactivos: 2,3,6-trifenilquinoxalina y prop-2-en-1-ilamina.

Condiciones: Uso de agentes de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) en presencia de una base.

Producto: N,2,3-trifenil-N-(prop-2-en-1-il)quinoxalina-6-carboxamida.

Métodos de Producción Industrial

La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares, pero a mayor escala, utilizando reactores de flujo continuo y sistemas automatizados para garantizar la coherencia y la eficiencia. La optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, sería crucial para maximizar el rendimiento y la pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

-

Oxidación

Reactivos: Agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Condiciones: Típicamente se lleva a cabo en medios ácidos o básicos.

Productos: Derivados oxidados del núcleo de quinoxalina.

-

Reducción

Reactivos: Agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Condiciones: Conducido en solventes anhidros.

Productos: Formas reducidas de la quinoxalina o los grupos fenilo.

-

Sustitución

Reactivos: Agentes halogenantes o nucleófilos.

Condiciones: Varía según el sustituyente que se introduce.

Productos: Derivados de quinoxalina sustituidos.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio en medio ácido.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Bromo en cloroformo para la halogenación.

Aplicaciones Científicas De Investigación

Química

En química, N,2,3-trifenil-N-(prop-2-en-1-il)quinoxalina-6-carboxamida se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de diversas reacciones y mecanismos químicos.

Biología

En la investigación biológica, este compuesto puede investigarse por su potencial como un farmacóforo. Sus características estructurales sugieren que podría interactuar con objetivos biológicos, lo que lo convierte en un candidato para estudios de desarrollo de fármacos.

Medicina

Las posibles aplicaciones medicinales incluyen su uso como agente anticancerígeno, dado que el núcleo de quinoxalina tiene una actividad conocida contra ciertas líneas celulares cancerosas. Se necesitan más investigaciones para confirmar su eficacia y seguridad.

Industria

En el sector industrial, este compuesto podría utilizarse en el desarrollo de nuevos materiales, como semiconductores orgánicos o diodos emisores de luz (LED), debido a su sistema conjugado y sus propiedades electrónicas.

Mecanismo De Acción

El mecanismo por el cual N,2,3-trifenil-N-(prop-2-en-1-il)quinoxalina-6-carboxamida ejerce sus efectos probablemente esté relacionado con su capacidad para interactuar con objetivos moleculares específicos. Por ejemplo, en aplicaciones medicinales, puede inhibir enzimas o receptores involucrados en vías de enfermedades. Los objetivos moleculares y las vías exactas dependerían de la aplicación específica y requerirían estudios bioquímicos detallados.

Comparación Con Compuestos Similares

Compuestos Similares

2,3,6-trifenilquinoxalina: Carece del grupo prop-2-en-1-il, lo que lo hace menos versátil en ciertas reacciones.

N-fenilquinoxalina-6-carboxamida: Estructura similar pero con diferentes patrones de sustitución, afectando su reactividad y aplicaciones.

Unicidad

N,2,3-trifenil-N-(prop-2-en-1-il)quinoxalina-6-carboxamida destaca por su combinación de grupos fenilo y prop-2-en-1-il, que confieren propiedades químicas y físicas únicas. Esto lo convierte en un compuesto valioso para diversas investigaciones científicas y aplicaciones industriales.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.